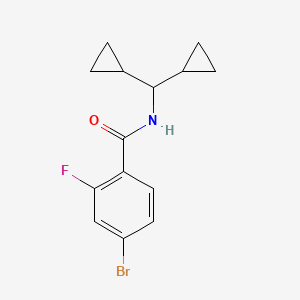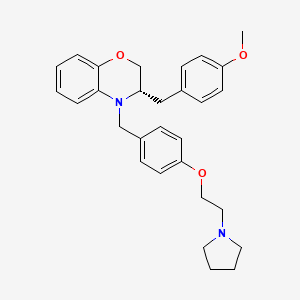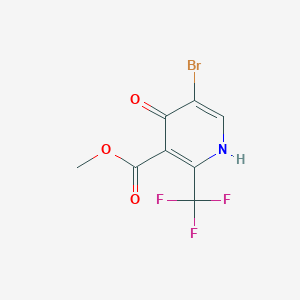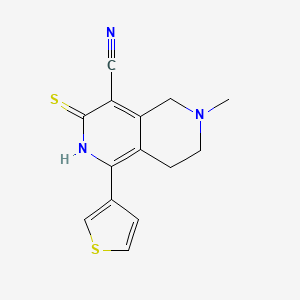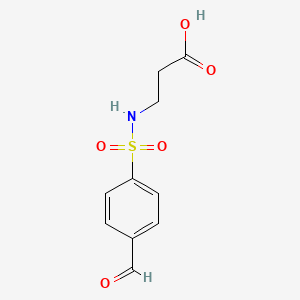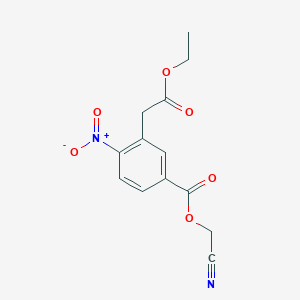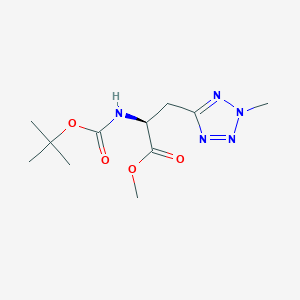
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tetrazole ring, and a methyl ester group. This compound is of interest in various fields of research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an azide or nitrile, under acidic or basic conditions.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acids like trifluoroacetic acid (TFA).
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using aqueous base or acid.
Substitution: Nucleophilic substitution reactions at the tetrazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-tetrazol-5-yl)propanoate: Similar structure but with a different substitution pattern on the tetrazole ring.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2H-tetrazol-5-yl)propanoate: Another isomer with a different tetrazole ring configuration.
Uniqueness
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is unique due to the specific substitution on the tetrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Eigenschaften
Molekularformel |
C11H19N5O4 |
|---|---|
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methyltetrazol-5-yl)propanoate |
InChI |
InChI=1S/C11H19N5O4/c1-11(2,3)20-10(18)12-7(9(17)19-5)6-8-13-15-16(4)14-8/h7H,6H2,1-5H3,(H,12,18)/t7-/m0/s1 |
InChI-Schlüssel |
CPAQASFGMKBZHI-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NN(N=N1)C)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NN(N=N1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


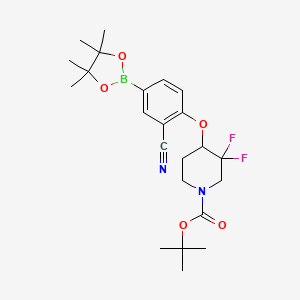
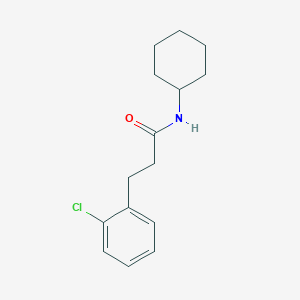
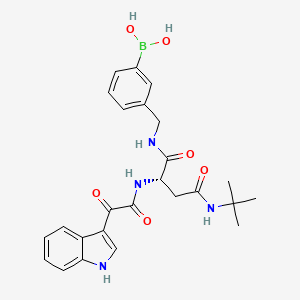
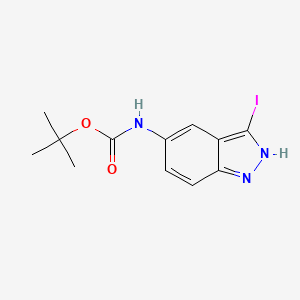
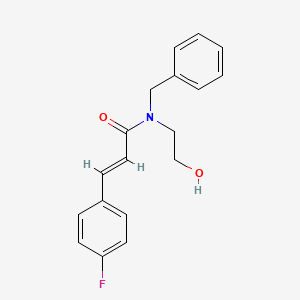
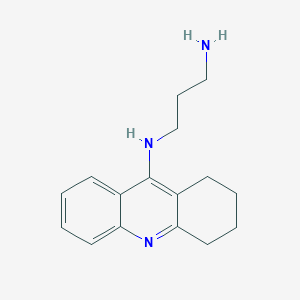
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
